1-(Pyridin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of “1-(Pyridin-3-yl)pyrrolidine-2,5-dione” involves the use of different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
In the molecular structure of “1-(Pyridin-3-yl)pyrrolidine-2,5-dione”, the dihedral angle between the pyridine and the pyrrolidine rings is 64.58° . In the crystal structure, weak C—H π-electron ring interactions stabilize the packing .Chemical Reactions Analysis
Pyrrolidine-2,5-diones derivatives, such as “1-(Pyridin-3-yl)pyrrolidine-2,5-dione”, are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry .Physical And Chemical Properties Analysis
The five-membered pyrrolidine ring in “1-(Pyridin-3-yl)pyrrolidine-2,5-dione” is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Antioxidant Activity : The Mannich base 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione (SFAP), related to 1-(Pyridin-3-yl)pyrrolidine-2,5-dione, has been identified for its effective performance in antioxidant activity. A comprehensive analysis of its vibrational spectra, NMR spectral analysis, and molecular orbital approach reveals insights into its intra-molecular charge transfer and potential reactive sites (Boobalan et al., 2014).
Anticonvulsant Properties : Research on new N-Mannich bases derived from pyrrolidine-2,5-dione, including its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs, has indicated potential anticonvulsant properties. These compounds were evaluated using various acute models of seizures in mice, and some showed promising results, comparable to established antiepileptic drugs (Rybka et al., 2017).
Corrosion Inhibition : Derivatives of 1H-pyrrole-2,5-dione, such as 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been investigated for their inhibitory action against the corrosion of carbon steel in hydrochloric acid medium. These derivatives have shown good inhibition efficiency, providing insight into their potential application in corrosion science (Zarrouk et al., 2015).
Organic Synthesis and Drug Development : Pyrrolidine-2,5-dione and maleimide are important scaffolds in organic substances. A study on the conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide through Tosylation explored thermodynamic and kinetic factors, contributing valuable knowledge to organic synthesis and drug development (Yan et al., 2018).
Photophysical and Electrochemical Properties : The linear photophysical, stimulated emission, and ultrafast spectroscopy of new diketopyrrolopyrrole derivatives, which are related to pyrrolidine-2,5-dione, have been studied. This research contributes to understanding the optical and electrochemical properties of these compounds, which is crucial for applications in materials science (Zadeh et al., 2015).
Antimicrobial Activity : Studies on the antimicrobial activities of various pyrrolidine-2,5-dione derivatives have shown promising results. For instance, compounds exhibiting selectivity towards Cu2+ ions have potential applications in developing chemosensors for transition metal ions (Gosavi-Mirkute et al., 2017).
Future Directions
properties
IUPAC Name |
1-pyridin-3-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-3-4-9(13)11(8)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYONIULDAJSXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)pyrrolidine-2,5-dione |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.